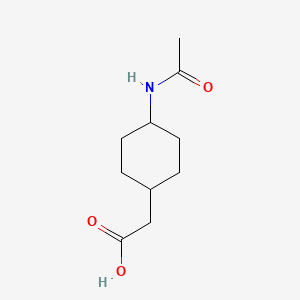

2-(4-乙酰氨基环己基)乙酸

描述

Synthesis Analysis

The synthesis of derivatives of 2-(4-Acetamidocyclohexyl)acetic acid involves multiple steps, including allylation, protection of carbonyl groups, and oxidation. One method described involves the synthesis of acetal-protected derivatives, which are then transformed into 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, important intermediates for various alkaloids (Juma et al., 2008). Another approach includes the synthesis of trans-2-(2′-aminocyclohexyloxy)- and trans-2-(2′-azidocyclohexyloxy)acetic acid from corresponding azido derivatives, showcasing the versatility in functionalizing the cyclohexyl ring (Kikelj et al., 1991).

Molecular Structure Analysis

The molecular structure of 2-(4-Acetamidocyclohexyl)acetic acid derivatives reveals interesting features, such as the stabilization of zwitterionic forms through intramolecular hydrogen bonds. This aspect was illustrated in a study where the crystallized structure showed sandwich-like layers formed by hydrogen bonding, highlighting the compound's unique structural characteristics (Wani et al., 2013).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including acetic acid-catalyzed cyclizations, demonstrating its reactivity towards forming complex heterocyclic structures. Such reactions are crucial for synthesizing pharmacologically relevant compounds (Xue et al., 2023). Additionally, the compound's ability to form acetal-protected derivatives, which can be further cyclized into dihydropyrazoles, showcases its versatility (Juma et al., 2009).

Physical Properties Analysis

The physical properties, such as crystallization behavior and hydrogen bonding patterns, play a significant role in determining the compound's stability and solubility. The hemihydrate form of a related compound showed how molecular arrangement and hydrogen bonding can influence its physical state and interactions (Wani et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-(4-Acetamidocyclohexyl)acetic acid derivatives, such as reactivity towards nucleophiles and electrophiles, are critical for its applications in synthesis. For instance, the electrochemical oxidation of related compounds to carboxylic acids highlights the potential for efficient synthesis methods (Rafiee et al., 2018).

科学研究应用

化合物合成与表征

- 从Emilia sonchifolia中分离出了一种环己基乙酸衍生物,展示了2-(4-乙酰氨基环己基)乙酸在发现新化合物方面的潜力 (Shen et al., 2013)。

- 该化合物被用于Michael反应,展示了其在不对称合成过程中的实用性 (Takeda et al., 1981)。

计算化学与分子研究

- 在对单环β-内酰胺的研究中,使用了各种分子轨道方法对分子进行了分析,突出了其在计算化学中的作用 (Boyd et al., 1988)。

- 合成了该化合物的缩醛保护衍生物,展示了其在六氢吲哚的制备中的适用性,这是生物碱合成的重要中间体 (Juma et al., 2008)。

化学反应机理的理解

- 研究特定离子中乙酸的消除揭示了该化合物在理解反应机理中的作用 (Kuzmenkov et al., 1999)。

在生理和生化过程中的作用

- 在一个家庭的尿液中发现了该化合物,该家庭被推测存在一种酶缺陷,有助于我们理解代谢紊乱 (Niederwieser et al., 1978)。

药物化学与药物设计

- 在绿色化学方法中,该化合物被用于设计和发现潜在镇痛和退热剂的类似物 (Reddy et al., 2014)。

- 合成了含有该化合物的席夫碱配体,并研究了其抗氧化和酶抑制性能,突出了其药物化学应用 (Ikram et al., 2015)。

属性

IUPAC Name |

2-(4-acetamidocyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVBDJQHTIBXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951619 | |

| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetamidocyclohexyl)acetic acid | |

CAS RN |

2901-44-2, 2901-45-3 | |

| Record name | NSC175383 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC175382 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | {4-[(1-Hydroxyethylidene)amino]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

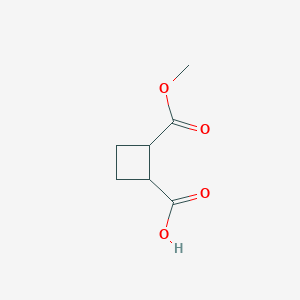

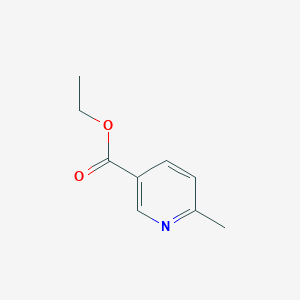

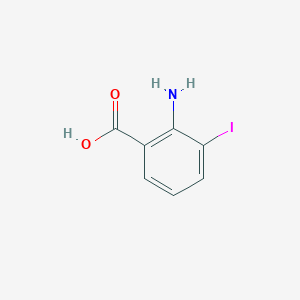

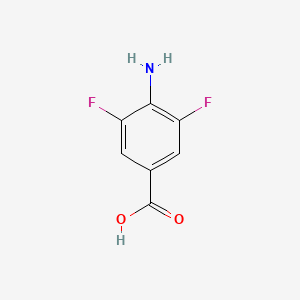

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

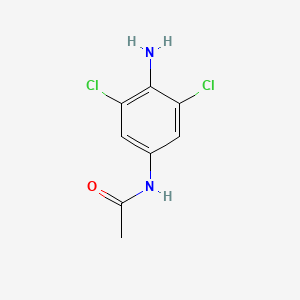

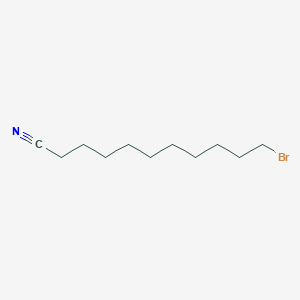

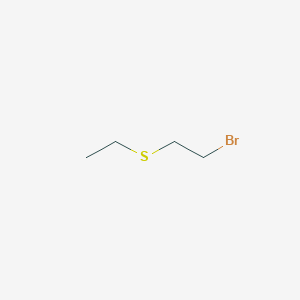

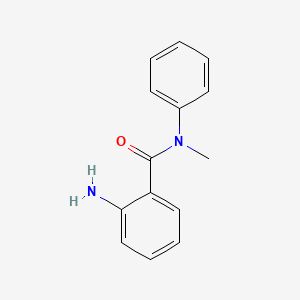

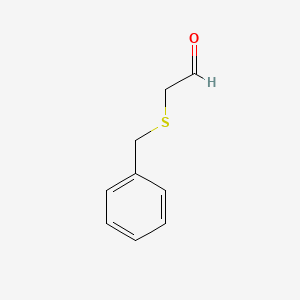

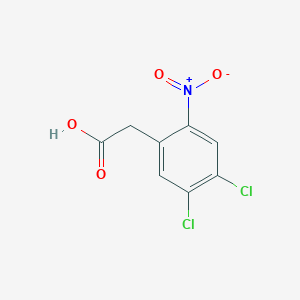

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)